Codeine-6-glucuronide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3-6,11-12,14,16-18,20-21,23,26-28H,7-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWVOYRJXPDBPM-HSCJLHHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942952 | |
| Record name | Codeine-6-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Codeine-6-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
High | |
| Record name | Codeine-6-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20736-11-2 | |
| Record name | Codeine-6-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20736-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Codeine-6-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020736112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeine-6-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CODEINE-6-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2M937KY47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Codeine-6-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250 °C | |
| Record name | Codeine-6-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060464 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biochemical Pathways and Enzymatic Mechanisms of Codeine 6 Glucuronide Formation
Glucuronidation Pathway of Codeine to Codeine-6-glucuronide
The principal metabolic route for codeine in the human body is glucuronidation, a phase II metabolic reaction. nih.gov This process involves the conjugation of codeine with glucuronic acid, leading to the formation of this compound. wikipedia.orgpharmgkb.org This biotransformation primarily occurs in the liver, although some metabolic activity is also observed in the intestine and brain. wikipathways.org The reaction is catalyzed by a specific family of enzymes, which play a crucial role in the detoxification and elimination of various compounds from the body. frontiersin.org
Role of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferases (UGTs) in this compound Biosynthesis
The enzymatic conversion of codeine to this compound is mediated by Uridine Diphosphate Glucuronosyltransferases (UGTs). drugbank.com These enzymes facilitate the transfer of a glucuronic acid moiety from the high-energy donor, uridine diphosphate glucuronic acid (UDPGA), to the codeine molecule. frontiersin.orghmdb.ca This conjugation significantly increases the water solubility of codeine, aiding its subsequent excretion from the body. nih.gov
Extensive research has identified UGT2B7 as the primary enzyme responsible for the glucuronidation of codeine to this compound. wikipathways.orgpharmgkb.orgnih.gov Studies utilizing recombinant human UGTs have consistently demonstrated the significant role of UGT2B7 in this metabolic pathway. nih.govnih.gov In fact, UGT2B7 is recognized as the sole enzyme known to catalyze the formation of 6-O-glucuronides for various opiates, including codeine. oup.com The enzyme is involved in the metabolism of a wide array of clinically important drugs and endogenous compounds. nih.gov While genetic variations in UGT2B7 have been explored for their potential impact on codeine metabolism, the results have not been consistently reproducible across different studies. nih.gov
Alongside UGT2B7, UGT2B4 has also been identified as a key enzyme in the formation of this compound. drugbank.comnih.gov Some studies suggest that UGT2B4 and UGT2B7 contribute almost equally to the glucuronidation of codeine. nih.gov Further research indicates that UGT2B4 may even be the primary enzyme responsible for this process, based on correlation analyses and inhibitor studies. researchgate.net However, other investigations propose that codeine is not a suitable probe for UGT2B7 activity due to the significant contribution of UGT2B4. nih.gov
Kinetic analyses of this compound formation have been conducted using recombinant UGT enzymes to understand the efficiency and characteristics of this metabolic process. In studies with human liver microsomes (HLM), the Michaelis constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, was found to be significantly reduced in the presence of bovine serum albumin (BSA). nih.govebi.ac.uk
Screening of thirteen recombinant UGT enzymes revealed that only UGT2B4 and UGT2B7 exhibited activity in codeine glucuronidation. nih.govebi.ac.uk The S50 values (substrate concentration at half-maximal velocity for sigmoidal kinetics) for UGT2B4 and UGT2B7 were found to be comparable to the mean Km observed in HLM when BSA was present. nih.govebi.ac.uk Interestingly, while the formation of this compound in HLM followed Michaelis-Menten kinetics, the reaction catalyzed by recombinant UGT2B4 and UGT2B7 displayed sigmoidal kinetics. researchgate.net The reasons for this difference are not fully understood but may be related to the influence of the membrane environment on enzyme function. researchgate.net
Table 1: Kinetic Parameters of this compound Formation
| Enzyme/System | Kinetic Parameter | Value (mM) | Condition |
|---|---|---|---|
| Human Liver Microsomes (HLM) | Km | 2.32 | Without BSA |
| Human Liver Microsomes (HLM) | Km | 0.29 | With 2% BSA |
| Recombinant UGT2B4 | S50 | Not specified in search results | Without BSA |
| Recombinant UGT2B4 | S50 | 0.32 | With BSA |
| Recombinant UGT2B7 | S50 | Not specified in search results | Without BSA |
| Recombinant UGT2B7 | S50 | 0.27 | With BSA |
BSA: Bovine Serum Albumin
Comparative Analysis of this compound Formation within Broader Codeine Metabolic Networks
Codeine metabolism is a complex network involving multiple pathways. Besides glucuronidation, codeine is also metabolized through O-demethylation to morphine and N-demethylation to norcodeine. drugbank.com The O-demethylation pathway, mediated by the enzyme CYP2D6, accounts for a smaller fraction (0-15%) of codeine metabolism but is significant as it produces the potent analgesic, morphine. wikipathways.org The N-demethylation pathway, carried out by CYP3A4, converts about 10-15% of codeine to norcodeine. wikipathways.org
In comparison to these other pathways, the formation of this compound is the predominant metabolic fate of codeine. oup.com While the conversion to morphine is a minor pathway in terms of quantity, its product has a much higher affinity for the µ-opioid receptor than codeine itself. wikipathways.org In contrast, this compound has an affinity for the µ-opioid receptor that is similar to that of codeine. wikipathways.org
The interplay between these metabolic pathways can be influenced by various factors, including genetic polymorphisms of the metabolizing enzymes. For instance, individuals who are poor metabolizers via CYP2D6 will have a reduced capacity to convert codeine to morphine, potentially leading to a greater proportion of codeine being shunted towards the glucuronidation pathway. pharmgkb.org
Table 2: Major Metabolic Pathways of Codeine
| Metabolic Pathway | Metabolite | Enzyme(s) Involved | Percentage of Codeine Dose |
|---|---|---|---|
| Glucuronidation | This compound | UGT2B7, UGT2B4 | 50-80% pharmgkb.orgwikipathways.orgdrugbank.compharmgkb.orgcpicpgx.org |
| O-demethylation | Morphine | CYP2D6 | 0-15% wikipathways.org |
Interplay with O-demethylation to Morphine via Cytochrome P450 Enzymes (e.g., CYP2D6)
A minor but critically important pathway in codeine metabolism is its O-demethylation to morphine, a reaction exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme. researchgate.netdrugbank.comnih.gov This pathway typically accounts for 0% to 15% of a codeine dose. pharmgkb.orgwikipathways.org Morphine is a potent metabolite, and its formation is subject to significant inter-individual variability due to genetic polymorphisms in the CYP2D6 gene. medsafe.govt.nzwww.gov.uk
This genetic variation creates a direct interplay between the O-demethylation and glucuronidation pathways. The activity of CYP2D6 dictates the amount of codeine shunted towards morphine production, thereby affecting the substrate available for UGT2B7 to form C6G. pharmgkb.orgnih.gov Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 genotype. frontiersin.orgwww.gov.uk
Poor Metabolizers (PMs): These individuals possess non-functional CYP2D6 alleles and are unable to efficiently convert codeine to morphine. medsafe.govt.nznih.gov Consequently, the O-demethylation pathway is significantly reduced. Research has shown that in PMs, the metabolic pathway shifts, leading to a significantly higher urinary recovery of this compound and norcodeine compared to extensive metabolizers. pharmgkb.org In PMs, the formation of O-demethylated metabolites can account for less than 0.4% of the total dose. nih.gov
Extensive Metabolizers (EMs): This group has normal CYP2D6 enzyme activity and represents the majority of the population. medsafe.govt.nzsonicgenetics.com.au In EMs, there is a balance between the competing pathways, with 5-15% of codeine being converted to morphine and the majority undergoing glucuronidation. sonicgenetics.com.au
Ultra-rapid Metabolizers (UMs): UMs have multiple copies of the CYP2D6 gene, leading to elevated enzyme activity and a more rapid and complete conversion of codeine to morphine. nih.govsonicgenetics.com.au This increased flux through the O-demethylation pathway can result in a higher proportion of codeine being metabolized to morphine, potentially at the expense of C6G formation. nih.govpharmacytimes.com In UMs, O-demethylated metabolites can account for over 15% of the dose. nih.gov
This competitive relationship demonstrates that the biosynthesis of this compound is inversely related to the metabolic activity of CYP2D6.
| CYP2D6 Phenotype | O-demethylation to Morphine | Effect on this compound (C6G) Formation | Reference |
|---|---|---|---|
| Poor Metabolizer (PM) | Significantly decreased (<0.4% of dose) | Increased substrate availability for glucuronidation, leading to higher C6G recovery. | pharmgkb.orgnih.govnih.gov |
| Extensive Metabolizer (EM) | Normal (5-15% of dose) | Standard balance between glucuronidation and demethylation pathways. | pharmgkb.orgsonicgenetics.com.au |
| Ultra-rapid Metabolizer (UM) | Significantly increased (>15% of dose) | Decreased substrate availability for glucuronidation due to shunting towards morphine. | nih.govpharmacytimes.com |
Interrelationship with N-demethylation to Norcodeine via Cytochrome P450 Enzymes (e.g., CYP3A4)
The second oxidative pathway for codeine metabolism is N-demethylation to form norcodeine, a reaction primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.compharmgkb.orgnih.gov This route accounts for approximately 10-15% of codeine metabolism. oup.compharmgkb.orgwikipathways.org Similar to the O-demethylation pathway, N-demethylation competes with glucuronidation for the parent codeine substrate.
The activity of CYP3A4 can influence the amount of codeine available for conversion to C6G. Research using human liver microsomes has established that codeine N-demethylation activity correlates strongly with markers of CYP3A4 activity. nih.gov
Inhibition of CYP3A4: The use of CYP3A4 inhibitors, such as ketoconazole (B1673606) or troleandomycin, has been shown to significantly decrease the rate of norcodeine production in vitro. nih.gov By blocking this pathway, more codeine substrate becomes available for the other metabolic routes. This can lead to a "shunting" effect, potentially increasing the formation of both morphine (if CYP2D6 is active) and this compound. nih.govpharmacytimes.com
Induction of CYP3A4: Conversely, CYP3A4 inducers like rifampin can substantially increase the proportion of codeine that is converted to norcodeine. pharmacytimes.com This increased flux through the N-demethylation pathway occurs at the expense of the other metabolic routes, leading to markedly reduced plasma concentrations of morphine and, by extension, a reduction in the substrate available for glucuronidation to C6G. pharmacytimes.com
Therefore, the biosynthesis of C6G is also influenced by the metabolic activity of CYP3A4, demonstrating a clear interrelationship between these pathways.
| CYP3A4 Status | N-demethylation to Norcodeine | Potential Effect on this compound (C6G) Formation | Reference |
|---|---|---|---|
| Inhibition | Decreased | Increased substrate availability for glucuronidation and O-demethylation. | nih.govpharmacytimes.com |
| Induction | Increased | Decreased substrate availability for glucuronidation and O-demethylation. | pharmacytimes.com |
Research on Endogenous Factors Influencing this compound Biosynthesis
The biosynthesis of this compound is primarily influenced by endogenous factors that affect the expression and activity of the UGT2B7 enzyme. While the interplay with CYP enzymes is a major factor, variability within the glucuronidation pathway itself is also a subject of research.
Genetic Polymorphisms in UGT Genes: The gene encoding the primary enzyme, UGT2B7, is known to be polymorphic. The most studied single nucleotide polymorphism is UGT2B7*2 (H268Y). pharmgkb.org However, research into its functional impact on codeine metabolism has yielded conflicting or inconclusive results. nih.gov Some in vitro studies have suggested that this specific polymorphism does not significantly affect the metabolism of UGT2B7 substrates. pharmgkb.orgoup.com Therefore, while genetic variation in UGT enzymes is a logical source of variability in C6G formation, the clinical and biochemical significance of known polymorphisms remains an area of active investigation. nih.govnih.gov
Other Endogenous Factors: Studies have investigated other potential endogenous factors. One study involving 132 healthy individuals found no significant association between the O-demethylation of codeine and factors such as sex, body weight, age, or smoking habits. pharmgkb.org While this study focused on the CYP2D6 pathway, the lack of influence of these common variables suggests they may not be primary drivers of metabolic variability for codeine in general, though more direct research on their impact on glucuronidation is needed. The functional expression of UGT enzymes can also be influenced by various physiological and pathological conditions, but specific data relating these conditions to C6G biosynthesis are limited.
Pharmacological Characterization and Receptor Interactions of Codeine 6 Glucuronide in Preclinical Models
Investigations into Mu-Opioid Receptor Binding Affinity of Codeine-6-glucuronide
Research into the binding properties of this compound (C6G) at the mu-opioid receptor has revealed important aspects of its pharmacological profile. Studies using rat brain homogenates have shown that C6G possesses a binding affinity for the mu-opioid receptor that is similar to its parent compound, codeine. nih.gov This suggests that the addition of the glucuronide moiety at the 6-position does not significantly hinder the molecule's ability to interact with this primary target for opioid analgesia.
Some hypotheses even suggest that C6G is a primary active metabolite responsible for codeine's analgesic effects, partly due to its affinity for the mu-receptor. drugbank.comebi.ac.uknih.gov This is supported by the observation that even individuals who are poor metabolizers of codeine to morphine (a process mediated by the CYP2D6 enzyme) still experience analgesia, which is attributed to the formation of C6G. ebi.ac.uknih.gov
When comparing the receptor interaction profiles of this compound (C6G) with codeine and morphine, distinct differences and similarities emerge. C6G and its parent compound, codeine, exhibit a comparable affinity for the mu-opioid receptor. nih.gov However, both codeine and C6G have a much weaker affinity for this receptor compared to morphine. nih.govescholarship.org
Glucuronidation at the 6-position of codeine does not alter its affinity for mu-receptors but does lead to a slight increase in affinity for delta-receptors and a reduced affinity for kappa-receptors. nih.gov This results in the 6-glucuronides having decreased selectivity for mu-receptors over delta-receptors, while their selectivity for mu- over kappa-receptors is enhanced. nih.gov In contrast, the substitution of the phenolic group at the 3-position, as seen in the difference between morphine and codeine, causes a general decrease in binding at opioid receptors. nih.gov
It is well-established that morphine is a potent agonist at mu-opioid receptors. nih.gov Its metabolite, morphine-6-glucuronide (B1233000) (M6G), is even more potent when administered directly into the brain. nih.gov While codeine is considered a prodrug that is metabolized to morphine, this conversion only accounts for about 5-10% of a given dose. frontiersin.orgpainphysicianjournal.com The major metabolite is C6G, which constitutes approximately 80% of the metabolites formed. nih.govresearchgate.net This has led to the postulation that C6G, despite its lower mu-receptor affinity compared to morphine, plays a significant role in the analgesic effects of codeine. ebi.ac.uknih.gov
Table 1: Comparative Receptor Binding Affinities
| Compound | Mu-Opioid Receptor Affinity | Delta-Opioid Receptor Affinity | Kappa-Opioid Receptor Affinity |
|---|---|---|---|
| This compound (C6G) | Similar to Codeine nih.gov | Slightly increased vs. Codeine nih.gov | Reduced vs. Codeine nih.gov |
| Codeine | Weaker than Morphine nih.govescholarship.org | Lower than C6G nih.gov | Higher than C6G nih.gov |
| Morphine | High affinity nih.gov | - | - |
| Morphine-6-glucuronide (M6G) | High affinity, similar to Morphine nih.gov | - | - |
Evaluation of this compound's Intrinsic Activity at Opioid Receptors in Experimental Systems
Codeine itself is characterized as a selective agonist for mu-opioid receptors. farmaciajournal.com As C6G is a major metabolite of codeine and shares a similar binding affinity for the mu-receptor, it is logical to infer that it also functions as an agonist at this site. nih.govdrugbank.com The analgesic effects observed with C6G in animal models further support its agonistic activity. sigmaaldrich.com
Functional assays, such as the [35S]GTP-γ-S binding assay, have been employed to determine the functional activity of opioid compounds. For instance, in a study of thiosaccharide analogues of morphine-6-glucuronide (M6G) and C6G, certain analogues were identified as full or partial mu-agonists. nih.gov While this study focused on synthetic analogues, it highlights the methodologies used to assess intrinsic activity and suggests that modifications to the glucuronide moiety can influence the degree of receptor activation.
Assessment of Potential Contributions of this compound to Pharmacological Outcomes in Non-human Studies
In vivo studies in animal models have provided significant evidence for the analgesic activity of this compound (C6G). When administered directly into the central nervous system of rats, C6G has been shown to produce a significant antinociceptive response. sigmaaldrich.com This direct central administration bypasses the blood-brain barrier, allowing for a clearer assessment of the compound's intrinsic analgesic properties.
Further research in rats has demonstrated that intravenously administered C6G also possesses analgesic activity, eliciting approximately 60% of the analgesic response seen with codeine itself. nih.gov Analysis of plasma and brain tissue in these studies revealed that C6G is relatively stable in vivo, with only small amounts being converted to morphine-6-glucuronide. nih.gov This indicates that the observed analgesic effect is primarily due to C6G and not its conversion to other active metabolites.
In preclinical research settings, the immunosuppressive effects of this compound (C6G) have been compared to those of its parent drug, codeine. These studies have revealed a potentially beneficial characteristic of C6G.
In vitro studies have shown that C6G exhibits significantly less immunosuppressive effects than codeine. sigmaaldrich.com This finding is particularly relevant in the context of pain management for immunocompromised individuals. The reduced immunosuppressive profile of C6G suggests that it could be a more favorable therapeutic agent in such patient populations. sigmaaldrich.com
Centrally administered C6G in rats has been shown to have antinociceptive properties with decreased immunosuppressive effects compared to codeine. nih.gov This further supports the idea that C6G may offer a better safety profile in terms of immune function. The potential for C6G and related compounds to provide effective pain relief with a lower risk of immune suppression has been noted as a potential clinical benefit. sigmaaldrich.com
Theoretical Postulations on this compound's Role as an Active Metabolite
Several theoretical postulations have been put forth regarding the role of this compound (C6G) as an active metabolite of codeine. A prominent theory suggests that the analgesic effect of codeine is not solely dependent on its conversion to morphine, but is significantly mediated by C6G. ebi.ac.uknih.gov This is based on the observation that codeine is primarily metabolized to C6G, with approximately 80% of a dose being converted to this metabolite. nih.govresearchgate.net
The structural similarity of C6G to morphine-6-glucuronide (M6G), a known potent analgesic, provides a basis for the hypothesis that C6G itself is an active compound. nih.gov The key structural feature is the presence of the glucuronide moiety at the 6-position, which is thought to be crucial for interaction with the mu-opioid receptor to produce analgesia. ebi.ac.uknih.gov
Furthermore, the fact that individuals who are poor metabolizers of codeine to morphine (due to a deficiency in the CYP2D6 enzyme) still experience pain relief from codeine lends strong support to the theory of C6G's activity. ebi.ac.uknih.gov In these individuals, the formation of morphine is minimal, yet analgesia is achieved, which is attributed to the formation of C6G. ebi.ac.uk
It has also been proposed that C6G may be responsible for as much as 60% of the analgesic effects of codeine. ebi.ac.ukwikipedia.org This challenges the long-held belief that morphine is the sole active metabolite of codeine and highlights the importance of considering the pharmacological contributions of other metabolites.
Hypotheses Regarding this compound's Significance in CYP2D6 Poor Metabolizer Phenotypes
A significant hypothesis in opioid pharmacology posits that this compound is the primary mediator of codeine's analgesic effects in individuals with a CYP2D6 poor metabolizer (PM) phenotype. capes.gov.br The cytochrome P450 2D6 (CYP2D6) enzyme is responsible for the O-demethylation of codeine to morphine. pharmgkb.org However, this pathway only accounts for about 0-15% of codeine metabolism. wikipathways.orgpharmgkb.org Genetic polymorphisms in the CYP2D6 gene can lead to the absence of functional enzymes in 5-10% of certain populations, who are classified as poor metabolizers. pharmaceutical-journal.com These individuals are unable to efficiently convert codeine to morphine and, according to the traditional view, should receive little to no analgesic benefit from codeine. pharmaceutical-journal.comnih.govmedsafe.govt.nz
Contrary to this expectation, some clinical studies have reported that CYP2D6 poor metabolizers do experience analgesia from codeine. researchgate.net This observation has led to the hypothesis that C6G, which constitutes the vast majority of codeine's metabolites (up to 80%), is an active compound responsible for these effects. ebi.ac.ukcapes.gov.brresearchgate.net Since the formation of C6G via UGT2B7 is independent of the CYP2D6 pathway, its production is not impaired in poor metabolizers. wikipathways.orgpharmgkb.org
Analytical Methodologies for Codeine 6 Glucuronide in Research Contexts
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental to the analysis of C6G, providing the necessary separation from its parent compound, codeine, and other metabolites. These techniques, when coupled with mass spectrometry, offer high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the quantification of C6G in biological matrices. researchgate.netmdpi.com These methods are prized for their ability to directly analyze the glucuronide conjugate without the need for hydrolysis, a step that can introduce variability. capes.gov.br
In a typical LC-MS/MS setup, C6G is separated on a reversed-phase column, such as a C18 or F5 column, using a gradient elution with a mobile phase commonly consisting of acetonitrile (B52724) and an acidic aqueous solution like formic acid. researchgate.netmdpi.comoup.com Detection is achieved through electrospray ionization (ESI) in positive ion mode, monitoring specific precursor-to-product ion transitions (multiple reaction monitoring, MRM) to ensure specificity and sensitivity. researchgate.netmdpi.com For C6G, a common transition monitored is m/z 476 to m/z 300, which corresponds to the fragmentation of the protonated molecule into the codeine aglycone. researchgate.netebi.ac.uksigmaaldrich.com
Research applications have demonstrated the robustness of LC-MS/MS for analyzing C6G in various specimens. For instance, a validated method for human urine established a linear dynamic range of 2.5 to 200 ng/mL for glucuronides, with detection limits between 1.5 and 2.5 ng/mL. researchgate.net Another study focusing on post-mortem samples reported a validated range for C6G of 23–4,600 ng/mL in whole blood, vitreous fluid, muscle, fat, and brain tissue. oup.com In hair analysis, LC-MS/MS has been used to quantify C6G at concentrations ranging from approximately 1 to 25 pg/mg. nih.gov These methods often employ deuterated internal standards, such as codeine-d3 (B161032) or C6G-d3, to ensure accuracy and precision. oup.comsigmaaldrich.comtiaft.org
Table 1: Selected LC-MS/MS Methods for Codeine-6-glucuronide Analysis
| Matrix | LC Column | Ionization | Monitored Transition (m/z) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| Human Urine | F5 Column | ESI (+) | 476 → 300 | 5 ng/mL | researchgate.net |
| Human Hair | - | ESI (+) | - | ~1 pg/mg | nih.gov |
| Post-mortem Tissues | C18 Column | ESI (+) | - | 23 ng/mL | oup.com |
| Body Fluids | ODS Column | APCI (+) | 476 → 300 | 200 µg/L | ebi.ac.uksigmaaldrich.comtiaft.org |
| Human Plasma | C2 Column | ESI (+) | - | 5 pmol/mL | d-nb.info |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While LC-MS is often preferred for its direct analysis capabilities, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the determination of C6G, typically as part of a total codeine and morphine analysis. capes.gov.br A significant drawback of GC-MS for analyzing glucuronide conjugates is the requirement of a hydrolysis step to cleave the glucuronic acid moiety, followed by derivatization to increase the volatility of the analytes. oup.comnih.gov
Acid hydrolysis is a common procedure, though it must be carefully controlled to ensure complete cleavage without degrading the target analytes. capes.gov.br Following hydrolysis and extraction, the resulting codeine is often derivatized, for example, using silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), before GC-MS analysis. researchgate.net This indirect approach measures the total amount of codeine (free and conjugated), from which the C6G concentration can be inferred if the free codeine concentration is determined separately.
Capillary Electrophoresis Techniques (e.g., NACE)
Capillary electrophoresis (CE) offers an alternative separation technique with high efficiency and minimal sample volume requirements. nih.govmdpi.comtandfonline.com Non-aqueous capillary electrophoresis (NACE) coupled with mass spectrometry (NACE-MS) has been successfully applied to the analysis of glucuronide metabolites, including C6G. nih.gov One NACE method utilized a "dilute and shoot" approach for urine samples, providing a limit of detection of 0.5 µg/mL for C6G with a 15-minute analysis time. mdpi.com
Capillary electrophoresis-ion trap mass spectrometry (CE-MS) has also been employed for the confirmation of C6G in urine. nih.gov This technique allows for unambiguous identification through multistage fragmentation (MSn), where the parent ion (m/z 476.5 for C6G) is fragmented to produce the codeine ion (m/z 300.4), which can be further fragmented for confirmation. nih.gov CE methods have also been coupled with laser-induced fluorescence detection, although this often requires derivatization of the analyte. nih.govmdpi.com
Sample Preparation and Matrix Considerations for Research Specimens
The complexity of biological matrices necessitates effective sample preparation to isolate C6G and remove interfering substances prior to analysis. The choice of matrix itself is diverse, reflecting the varied objectives of research studies.
Solid-Phase Extraction (SPE) Techniques for this compound Isolation
Solid-phase extraction (SPE) is the most widely used technique for the extraction and purification of C6G from biological fluids. oup.comsigmaaldrich.comlcms.cz It offers high recovery and cleaner extracts compared to methods like liquid-liquid extraction. nih.gov Various SPE sorbents are employed depending on the specific matrix and analytical method.
Mixed-mode SPE cartridges, such as Oasis MCX which has both reversed-phase and cation-exchange properties, are effective for extracting a range of opioids and their metabolites, including C6G, from matrices like oral fluid. lcms.cz C18 and other reversed-phase sorbents are also commonly used for extracting C6G from plasma, urine, and post-mortem tissues. ebi.ac.uksigmaaldrich.comoup.comtiaft.orgsigmaaldrich.com The general procedure involves conditioning the SPE cartridge, loading the pre-treated sample, washing away interferences, and eluting the analyte with an appropriate solvent, often a mixture of an organic solvent like methanol (B129727) or acetonitrile and an acid. oup.comoup.com
Table 2: Examples of Solid-Phase Extraction Protocols for this compound
| SPE Sorbent | Matrix | Elution Solvent | Reference |
|---|---|---|---|
| Oasis HLB | Human Urine | 20% acetonitrile in 25 mmol/L formic acid | oup.com |
| Agilent Bond Elut-C18 | Post-mortem Tissues | Methanol : 0.5 M acetic acid (9:1) | oup.com |
| C18 Cartridges | Serum, Urine, CSF, Vitreous Humor | - | ebi.ac.uksigmaaldrich.comtiaft.org |
| Oasis MCX μElution Plate | Oral Fluid | 60:40 ACN:IPA with 5% NH4OH | lcms.cz |
| C2 End-capped | Plasma, Urine | - | d-nb.info |
Sample Matrix Diversity in Research: Tissue Homogenates, Biological Fluids (e.g., plasma, urine, cerebrospinal fluid, vitreous humor, hair) for Research Analysis
The analysis of C6G is performed across a wide spectrum of biological matrices, each providing unique insights for research.
Plasma and Urine: These are the most common matrices for pharmacokinetic studies. oup.comsigmaaldrich.comnih.govnih.gov Plasma concentrations of C6G are typically measured to understand its absorption, distribution, and elimination, while urine analysis is crucial for metabolic studies and drug testing. mdpi.comoup.comnih.govbrieflands.com
Hair: Hair analysis provides a long-term window of exposure to codeine. The detection of C6G in hair is significant because, as a metabolite, its presence can help distinguish active drug use from external contamination. nih.govoup.com LC-MS/MS methods have been developed to quantify C6G in hair, with concentrations reported to be in the picogram per milligram range. nih.gov
Tissue Homogenates: In post-mortem toxicology and drug distribution studies, various tissues such as the brain, liver, muscle, and fat are analyzed. oup.comresearchgate.net A validated LC-MS method has been established for the simultaneous determination of codeine and its metabolites, including C6G, in post-mortem whole blood, vitreous fluid, muscle, fat, and brain tissue. oup.com
Cerebrospinal Fluid (CSF): Analysis of CSF can provide information about the penetration of C6G into the central nervous system. ebi.ac.uksigmaaldrich.comtiaft.org
Vitreous Humor: As a stable, isolated fluid, vitreous humor is a valuable alternative matrix in post-mortem toxicology, especially when blood is unavailable or putrefied. ebi.ac.uksigmaaldrich.comtiaft.orgresearchgate.netnih.gov C6G has been successfully extracted and quantified from this matrix. ebi.ac.uksigmaaldrich.comtiaft.org
The selection of the analytical matrix is dictated by the specific research question, with each specimen type offering distinct advantages for understanding the disposition and effects of codeine and its primary metabolite, C6G.
Validation Parameters for Research-Oriented Analytical Methods
The validation of analytical methods is crucial to ensure the reliability and accuracy of research findings. For this compound (C6G), this process involves establishing several key performance characteristics.
Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. This is typically evaluated by analyzing a series of standards of known concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve. For C6G, methods have demonstrated excellent linearity with correlation coefficients often exceeding 0.99. mdpi.commdpi.com
Limit of Detection (LOD) is the lowest concentration of an analyte that the analytical method can reliably distinguish from background noise. It is often determined as the concentration that produces a signal-to-noise ratio of at least 3. unipa.it
Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be accurately and precisely measured. It is typically the lowest point on the calibration curve and is crucial for reporting quantitative results. unipa.it The LOQ for C6G can vary significantly depending on the analytical technique and the biological matrix being analyzed. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for urine samples reported an LOQ of 0.2 µg/mL for C6G. nih.gov Another study using LC-MS for human blood established an LOQ of 1 ng/mL. nih.gov In contrast, a non-aqueous capillary electrophoresis (NACE) method for urine had a higher LOD of 0.5 µg/mL. nih.gov
The table below summarizes the linearity, LOD, and LOQ values for this compound from various research studies.
| Analytical Method | Matrix | Linearity Range | R² | LOD | LOQ | Reference |
| LC-MS/MS | Urine | 2.5–600 ng/mL | > 0.995 | 0.2-1.3 ng/mL | 0.2 µg/mL | mdpi.comnih.gov |
| LC-MS | Human Blood | Not Specified | > 0.99 | Not Specified | 1 ng/mL | nih.gov |
| LC-MS | Post-mortem blood, vitreous fluid, muscle, fat, brain tissue | 23–4,600 ng/mL | Not Specified | Not Specified | 23 ng/mL | oup.com |
| NACE | Urine | Not Specified | Not Specified | 0.5 µg/mL | Not Specified | nih.gov |
| LC-MS/MS | Human Hair | Not Specified | Not Specified | Not Specified | ~1-5 pg/mg | rti.orgnih.gov |
Precision, Accuracy, and Recovery in Research Sample Analysis
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For C6G analysis, both within-run (intra-day) and between-run (inter-day) precision are assessed. Studies have reported CVs for C6G to be generally low, indicating good precision. For example, one method reported within-run and between-run CVs ranging from 0.6% to 12.7% across various post-mortem tissues. oup.comoup.com Another study in urine reported inter-assay variability of less than 10%. oup.com
Accuracy is the closeness of the mean of a set of results to the actual (true) value. It is often determined by analyzing quality control (QC) samples with known concentrations of C6G and is expressed as the percentage of the nominal concentration. Acceptable accuracy for C6G analysis is typically within ±15-20% of the true value. A validated method for various post-mortem specimens demonstrated accuracy for C6G between 88.1% and 114.1%. oup.comoup.com
Recovery is the efficiency of the extraction process, indicating the percentage of the analyte of interest that is successfully removed from the matrix and measured. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same amount of the analyte. A study assessing C6G in various post-mortem tissues reported recovery rates between 57.8% and 94.1%. oup.comoup.com
The following table presents precision, accuracy, and recovery data for this compound from a study on post-mortem specimens. oup.comoup.com
| Parameter | Concentration Level | Within-Run | Between-Run | Reference |
| Precision (CV%) | 46 ng/mL | 1.3 - 12.7 | 4.8 - 11.8 | oup.comoup.com |
| 2300 ng/mL | 0.6 - 7.5 | 3.5 - 11.2 | oup.comoup.com | |
| Accuracy (%) | 46 ng/mL | 92.5 - 114.1 | 91.3 - 110.1 | oup.comoup.com |
| 2300 ng/mL | 88.1 - 105.7 | 93.3 - 104.9 | oup.comoup.com | |
| Recovery (%) | 46 ng/mL | 57.8 - 94.1 | Not Applicable | oup.comoup.com |
| 2300 ng/mL | 60.5 - 90.7 | Not Applicable | oup.comoup.com |
Utilization of Internal Standards for Quantification
To improve the accuracy and precision of quantitative analysis, an internal standard (IS) is often used. An IS is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to all samples, calibrators, and controls. The use of an IS helps to correct for variations in sample preparation, extraction efficiency, and instrument response.
For the quantification of C6G, deuterated analogs are the preferred internal standards. Deuterated standards, such as Codeine-d3 and Morphine-3-glucuronide-d3, are chemically identical to their non-deuterated counterparts but have a different mass due to the presence of deuterium (B1214612) atoms. oup.comoup.com This mass difference allows them to be distinguished by mass spectrometry while behaving similarly during extraction and chromatography. The use of deuterated internal standards is a common practice in liquid chromatography-mass spectrometry (LC-MS) based methods for the analysis of C6G and other opiates. nih.govoup.comoup.com In some cases where a specific deuterated analog for C6G is not available, a deuterated IS of a closely related compound may be used as a surrogate. lcms.cz
Comparative Disposition and Preclinical Pharmacokinetic Modeling of Codeine 6 Glucuronide
Elimination Pathways and Excretion Dynamics in Non-human Species
The elimination of C6G from the body is primarily governed by renal excretion, a common pathway for water-soluble metabolites.
Studies in various animal models have consistently shown that renal excretion is the principal route for the elimination of C6G. Following the administration of codeine, a significant portion is metabolized to C6G and subsequently excreted in the urine.
Quantitative data from a comparative study highlights the variability in renal excretion of C6G among different species. The percentage of an administered codeine dose excreted as C6G in the urine over 24 hours was found to be:
| Preclinical Species | Percentage of Codeine Dose Excreted as C6G in Urine (24h) |
| Mice | 1.6% |
| Rats | 0.2% |
| Guinea Pigs | 39.8% |
| Rabbits | 24.5% |
This data clearly indicates substantial interspecies differences in the extent of codeine's conversion to C6G and its subsequent renal clearance.
Interspecies Variations in Codeine-6-glucuronide Pharmacokinetics
The metabolism of codeine and the resulting pharmacokinetic profile of C6G exhibit significant variations across different animal species. These differences are crucial to consider when selecting appropriate animal models for preclinical research.
The metabolic conversion of codeine to its various metabolites, including C6G, differs quantitatively among species.
In mice and rats , the formation of C6G is a minor metabolic pathway, with only 1.6% and 0.2% of a codeine dose being excreted as C6G in the urine, respectively. In contrast, guinea pigs and rabbits show a much more pronounced glucuronidation of codeine, with 39.8% and 24.5% of the dose excreted as C6G, respectively, making it a major metabolite in these species.
In dogs , C6G is a prominent metabolite found in high concentrations in the plasma following both intravenous and oral administration of codeine. nih.govnih.gov This suggests that direct glucuronidation of codeine is a significant metabolic route in this species.
Conversely, in horses , while C6G is formed, morphine-3-glucuronide (B1234276) (M3G) is the main metabolite detected in plasma after oral administration of codeine. This indicates that in horses, O-demethylation of codeine to morphine, followed by glucuronidation of morphine, is a more dominant pathway than the direct glucuronidation of codeine to C6G.
These interspecies variations in the metabolic profile of codeine have significant implications for the pharmacokinetic modeling and the interpretation of pharmacological and toxicological studies of C6G.
Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound
Physiologically based pharmacokinetic (PBPK) modeling is a computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.gov These models integrate physiological, biochemical, and physicochemical data to simulate the compound's behavior in different tissues and organs. nih.gov In the context of codeine metabolism, PBPK models have been primarily developed to understand the complex pathways leading to the formation of its various metabolites, including the clinically significant this compound (C6G).
While comprehensive PBPK models focusing solely on the disposition of this compound are not extensively detailed in publicly available literature, its formation is a critical component in broader PBPK models of codeine. nih.govresearchgate.net These larger models aim to describe the sequential metabolism of codeine and predict the plasma concentrations of both the parent drug and its key metabolites. scholaris.ca The disposition of C6G is intrinsically linked to the metabolic activity of the liver and its subsequent elimination from the body.
PBPK models for codeine typically include compartments representing various organs and tissues connected by blood flow. The liver is a key compartment where the metabolism of codeine to C6G occurs. nih.gov By incorporating data on liver blood flow, tissue volume, and the enzymatic activity responsible for C6G formation, these models can simulate the rate and extent of its production.
The predictive power of these models allows for the exploration of various physiological and genetic factors that may influence the disposition of C6G. For instance, variations in liver function or the expression of metabolizing enzymes can be simulated to understand their impact on the formation and subsequent clearance of this metabolite. nih.gov
The accurate prediction of this compound formation within a PBPK model is highly dependent on the integration of relevant enzyme kinetic parameters. The primary enzyme responsible for the conversion of codeine to C6G is UDP-glucuronosyltransferase 2B7 (UGT2B7). researchgate.netnih.gov Therefore, the kinetic parameters of this enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) or the catalytic rate constant (Kcat), are crucial inputs for the model. nih.govfrontiersin.org
These parameters define the rate of C6G formation in the liver compartment of the PBPK model. The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the affinity of UGT2B7 for codeine. The Vmax or Kcat value represents the maximum rate at which the enzyme can catalyze the conversion of codeine to C6G.
In the development of PBPK models for codeine, these enzyme kinetic parameters are often optimized by fitting the model's predictions to observed pharmacokinetic data from preclinical or clinical studies. nih.govfrontiersin.org This process of parameter identification helps to refine the model and ensure that it accurately simulates the in vivo formation of C6G.
The integration of UGT2B7 kinetics is particularly important for understanding the interplay between different metabolic pathways of codeine. For example, PBPK models can simulate the competition between UGT2B7-mediated glucuronidation to C6G and CYP2D6-mediated O-demethylation to morphine. researchgate.net By incorporating the respective enzyme kinetics, the model can predict how changes in the activity of one enzyme, due to genetic polymorphisms or drug-drug interactions, might affect the flux through the other pathway and, consequently, the relative levels of C6G and morphine. nih.gov
A summary of key parameters integrated into PBPK models to predict C6G disposition is presented in the table below.
| Parameter Category | Specific Parameter | Role in PBPK Model for C6G Disposition |
|---|---|---|
| Physiological Parameters | Liver Volume and Blood Flow | Determines the rate of codeine delivery to the site of metabolism and the residence time of C6G in the liver. |
| Renal Blood Flow and Glomerular Filtration Rate | Influences the rate of renal clearance of C6G from the body. | |
| Enzyme Kinetic Parameters (UGT2B7) | Km (Michaelis-Menten constant) | Defines the substrate (codeine) concentration at which the rate of C6G formation is half of the maximum. |
| Vmax (Maximum reaction velocity) / Kcat (Catalytic rate constant) | Represents the maximum rate of C6G formation by UGT2B7. | |
| Enzyme Abundance | The concentration of UGT2B7 in the liver, which can be influenced by genetic factors. | |
| Compound-Specific Parameters (C6G) | Plasma Protein Binding | Affects the distribution of C6G out of the bloodstream and into tissues. |
| Renal Clearance | Describes the efficiency of the kidneys in removing C6G from the blood. |
Mechanistic Drug Drug Interaction Research Involving Codeine 6 Glucuronide
In Vitro Inhibition Studies of UGT2B7 and Codeine-6-glucuronide Formation
In vitro research has been instrumental in identifying potential drug-drug interactions by examining the inhibition of UGT2B7, the primary enzyme responsible for the formation of this compound. nih.gov Studies using human liver microsomes (HLM) and recombinant UGT enzymes have screened various compounds for their potential to inhibit C6G formation. nih.govebi.ac.uk
Of 13 recombinant UGT enzymes screened, only UGT2B4 and UGT2B7 demonstrated the ability to catalyze the 6-glucuronidation of codeine. ebi.ac.ukresearchgate.net Several drugs have been identified as inhibitors of this process. For instance, diclofenac (B195802) was found to cause noncompetitive inhibition of C6G formation in human liver tissue homogenate. nih.gov Further investigations have identified potent inhibition by several other compounds. nih.govresearchgate.net
Screening of known UGT2B7 inhibitors and drugs commonly co-administered with codeine has revealed significant inhibitory activity from dextropropoxyphene, fluconazole (B54011), ketoconazole (B1673606), and methadone. nih.govebi.ac.uk Ketamine has also been shown to competitively inhibit C6G formation. nih.gov The inhibitor constant (Ki) values, which indicate the potency of an inhibitor, have been determined for several of these substances. nih.govnih.gov For example, methadone and ketoconazole were found to be particularly potent inhibitors. nih.govebi.ac.uk Interestingly, while fluconazole and ketoconazole inhibit both UGT2B4 and UGT2B7 to a similar degree, the inhibitory effects of dextropropoxyphene and methadone are primarily directed at UGT2B4. nih.govebi.ac.uk
Conversely, some compounds investigated showed only minor effects. Acetaminophen, ibuprofen, and salicylic (B10762653) acid were found to inhibit C6G formation to a minimal extent, suggesting that clinically significant interactions from these specific compounds via this pathway are unlikely. researchgate.net While in vitro data for diclofenac suggested potential interaction nih.gov, a subsequent pharmacokinetic study in healthy volunteers did not find that it influenced the conversion of codeine to C6G, highlighting the complexities of extrapolating in vitro findings to in vivo scenarios. ajmc.comhodsdon.com
| Inhibitor | Enzyme(s) Targeted | Inhibition Constant (Ki) | Key Findings | Source |
|---|---|---|---|---|
| Dextropropoxyphene | UGT2B4, UGT2B7 | 3.5 µM | Inhibition resulted largely from an effect on UGT2B4. | nih.gov |
| Fluconazole | UGT2B4, UGT2B7 | 202 µM | Inhibited UGT2B4- and UGT2B7-catalyzed codeine glucuronidation to a similar extent. | nih.gov |
| Ketoconazole | UGT2B4, UGT2B7 | 0.66 µM | Potent inhibitor; inhibited UGT2B4- and UGT2B7-catalyzed codeine glucuronidation to a similar extent. | nih.gov |
| Methadone | UGT2B4, UGT2B7 | 0.32 µM | Potent inhibitor; reduction of C6G formation is mediated primarily through UGT2B4 inhibition. | nih.govresearchgate.net |
| Diclofenac | UGT2B7 | 7.9 µM | Demonstrated noncompetitive inhibition in vitro. | nih.gov |
| Ketamine | UGT2B4, UGT2B7 | 3.5 µM | Demonstrated competitive inhibition of C6G formation by human liver microsomes. | nih.gov |
Impact of Cytochrome P450 Enzyme Modulation on this compound Pathways
The formation of C6G does not occur in isolation. It is part of a larger network of metabolic pathways primarily involving the cytochrome P450 (CYP) family of enzymes, specifically CYP2D6 and CYP3A4. frontiersin.orgpharmgkb.org These enzymes metabolize codeine into other compounds, thereby influencing the amount of parent drug available for glucuronidation. oup.com
Codeine's metabolism is a critical example of how genetic variability and drug interactions involving CYP enzymes can alter therapeutic outcomes. mdpi.com Approximately 5% to 15% of codeine is N-demethylated by CYP3A4 to norcodeine, and a smaller fraction (0-15%) is O-demethylated by CYP2D6 to morphine. pharmgkb.orgdovepress.com Because the glucuronidation pathway accounts for the majority of codeine's elimination, any modulation of the CYP pathways can theoretically shift the metabolic balance, thereby affecting the formation of C6G. nih.gov
Inhibition of CYP2D6, for example by a drug like quinidine, blocks the conversion of codeine to morphine. nih.gov This blockage would theoretically increase the amount of codeine available to be metabolized by the UGT2B7 and CYP3A4 pathways. ajmc.com Consequently, one might expect an increase in the formation of C6G and norcodeine. The clinical significance of CYP2D6 inhibition is well-documented in terms of reducing morphine-related analgesic effects. ajmc.comnih.gov
Similarly, modulation of CYP3A4 can alter codeine's metabolic fate. pharmgkb.org Inhibition of CYP3A4 would decrease the formation of norcodeine, potentially shunting more codeine toward the CYP2D6 and UGT2B7 pathways. This could lead to increased formation of both morphine and C6G. ajmc.com The FDA label for codeine warns that co-administration with CYP3A4 inhibitors requires careful consideration of the effects on both the parent drug, codeine, and the active metabolite, morphine. fda.govpharmgkb.org Conversely, induction of CYP3A4 by a drug like rifampin would enhance the conversion of codeine to norcodeine, leaving less substrate available for the other pathways and potentially decreasing the formation of both morphine and C6G. ajmc.com
| Modulator Type | Enzyme Affected | Example Modulator | Effect on Primary Pathway | Theoretical Impact on C6G Formation | Source |
|---|---|---|---|---|---|
| Inhibitor | CYP2D6 | Quinidine | Decreases formation of morphine. | Increases available codeine for UGT2B7, potentially increasing C6G. | ajmc.comnih.gov |
| Inhibitor | CYP3A4 | Ketoconazole | Decreases formation of norcodeine. | Increases available codeine for UGT2B7, potentially increasing C6G. | ajmc.compharmgkb.org |
| Inducer | CYP3A4 | Rifampin | Increases formation of norcodeine. | Decreases available codeine for UGT2B7, potentially decreasing C6G. | ajmc.com |
Theoretical Considerations of Enzyme Induction and Inhibition on this compound Pharmacokinetics in Research Systems
The principles of enzyme inhibition and induction provide a theoretical framework for predicting changes in the pharmacokinetics of C6G. oup.com Inhibition of a metabolic enzyme generally leads to higher plasma concentrations of the substrate drug. oup.com Therefore, in research systems, inhibiting the CYP2D6 or CYP3A4 pathways is expected to increase the systemic exposure of codeine, which in turn would make more substrate available for the UGT2B7 pathway, leading to increased formation and exposure of C6G. ajmc.com
Conversely, enzyme induction accelerates the metabolism of a substrate, leading to lower plasma concentrations. oup.comoup.com The induction of CYP3A4, for instance, would be predicted to enhance the clearance of codeine to norcodeine, thereby reducing the fraction of the dose that is converted to C6G. ajmc.com Since CYP2D6 is not considered an inducible enzyme, this effect is primarily associated with CYP3A4 modulators. ajmc.com
Advanced Research Perspectives and Unexplored Dimensions of Codeine 6 Glucuronide
Structure-Activity Relationship (SAR) Investigations of Codeine-6-glucuronide and Analogues
The structural characteristics of this compound (C6G) play a crucial role in its interaction with opioid receptors. nih.gov The addition of a glucuronide moiety at the 6-hydroxyl position of codeine significantly influences its binding affinity and selectivity for different opioid receptor subtypes. nih.gov
Studies investigating the structure-activity relationship (SAR) of C6G and its analogues have revealed several key findings:
Impact of Glucuronidation at the 6-Position: Glucuronidation of the 6-hydroxyl group of codeine does not negatively impact its affinity for μ-receptors. nih.gov In fact, it has been shown to slightly increase the affinity for δ-receptors while reducing the affinity for κ-receptors. nih.gov This alteration in binding profile results in the 6-glucuronides having decreased selectivity for μ-receptors over δ-receptors, but increased selectivity for μ- over κ-receptors. nih.gov
Comparison with Morphine Analogues: The SAR of C6G is often compared to that of morphine-6-glucuronide (B1233000) (M6G). The substitution of the phenolic hydroxyl group at the 3-position, as seen in codeine and C6G, generally leads to a decrease in binding affinity at opioid receptors compared to their morphine counterparts. nih.gov However, the glucuronidation at the 6-position appears to be a critical factor for analgesic activity. nih.gov
Thiosaccharide Analogues: To further explore the SAR, researchers have synthesized and evaluated thiosaccharide analogues of C6G. acs.orgnih.gov These studies aimed to create analogues with improved biological activity. nih.gov Competitive binding assays of these thiosaccharide analogues at μ, δ, and κ opioid receptors have provided valuable insights into the steric and electronic requirements for receptor interaction. acs.orgnih.gov For instance, certain thiosaccharide compounds in the morphine series demonstrated higher affinity for the μ-receptor than M6G, although they were generally less selective. acs.org
Potential for this compound as a Research Tool or Reference Standard
This compound serves as an essential tool in various research and analytical settings. Its primary applications in this context include its use as a certified reference material (CRM) and an internal standard in analytical testing. sigmaaldrich.comcerilliant.comscientificlabs.co.uk
Certified Reference Material (CRM): C6G is available as a CRM, which is a highly characterized and stable material suitable for instrument calibration and method validation. industry.gov.au These standards are crucial for ensuring the accuracy and reliability of analytical measurements in forensic analysis, clinical toxicology, and urine drug testing. sigmaaldrich.comcerilliant.comscientificlabs.co.uk The availability of a certified reference material for C6G allows laboratories to accurately quantify its presence in biological samples. industry.gov.au
Internal Standard: Deuterium-labeled C6G (Codeine-6-β-D-glucuronide-D3) is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) applications. sigmaaldrich.comcerilliant.comscientificlabs.co.uk The use of an internal standard is critical for correcting for variations in sample preparation and instrument response, thereby enabling precise and accurate quantification of C6G levels. sigmaaldrich.comcerilliant.comscientificlabs.co.uk This is particularly valuable in forensic and clinical settings where accurate determination of drug metabolite concentrations is paramount.
The availability of C6G as a research tool and reference standard facilitates a wide range of studies, including:
Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of codeine.
Forensic investigations to determine codeine use.
Clinical research to explore the analgesic effects of codeine and its metabolites. wikipedia.orgnih.gov
Methodological Advancements in this compound Research
The accurate detection and quantification of this compound in biological matrices are crucial for both clinical and forensic purposes. Over the years, significant advancements have been made in the analytical methods used for C6G research.
Early methods often relied on indirect quantification, which involved the hydrolysis of the glucuronide to the parent drug, codeine, followed by analysis. redwoodtoxicology.com However, modern techniques allow for the direct measurement of the intact glucuronide, providing more specific and accurate results.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS and LC-MS/MS have become the gold standard for the analysis of C6G. nih.govoup.comoup.comoup.comresearchgate.net These methods offer high sensitivity and specificity, allowing for the simultaneous quantification of C6G along with codeine and other metabolites in various biological samples, including blood, urine, and hair. nih.govoup.comresearchgate.net
Sample Preparation: Advancements in sample preparation techniques, such as solid-phase extraction (SPE), have improved the cleanliness of the samples and the recovery of the analytes. oup.comnih.gov Some methods even employ a "dilute and shoot" approach, minimizing sample preparation time. nih.gov
Chromatographic Separation: The use of advanced liquid chromatography columns, such as reversed-phase C18 columns, enables efficient separation of C6G from other compounds in the sample. oup.com
Detection: Mass spectrometric detection, particularly with electrospray ionization (ESI), provides high selectivity and sensitivity for the detection of C6G. oup.comnih.gov
Other Analytical Techniques: While LC-MS is predominant, other techniques have also been explored for C6G analysis.
Capillary Electrophoresis (CE): Non-aqueous capillary electrophoresis (NACE) has been developed for the analysis of glucuronide metabolites, including C6G, with minimal sample preparation. nih.gov
Immunoassays: Immunoassay methods can detect codeine and its metabolites, including the conjugated form, but they often lack the specificity to distinguish between different metabolites. redwoodtoxicology.com Therefore, they are typically used for initial screening, with positive results confirmed by a more specific method like LC-MS/MS. redwoodtoxicology.com
Integration of Omics Technologies in Understanding this compound Metabolism
The metabolism of codeine to this compound is a complex process influenced by various factors, including genetics. drugbank.comfrontiersin.orgcpicpgx.org The integration of "omics" technologies, such as pharmacogenomics and metabolomics, is providing a more comprehensive understanding of the individual variability in codeine metabolism and response. nih.govnih.govwiley.comunige.chtandfonline.com
Pharmacogenomics: The primary enzyme responsible for the glucuronidation of codeine to C6G is UDP-glucuronosyltransferase 2B7 (UGT2B7). wikipedia.orgdrugbank.com Genetic variations (polymorphisms) in the UGT2B7 gene can influence the activity of this enzyme, leading to interindividual differences in the rate of C6G formation. nih.gov
Metabolomics: Metabolomics involves the comprehensive analysis of metabolites in a biological system. In the context of C6G research, metabolomics can be used to:
Identify and quantify a wide range of codeine metabolites in biological fluids.
Investigate the impact of genetic variations on the metabolic pathways of codeine.
Explore the influence of co-administered drugs on codeine metabolism. nih.govebi.ac.uk
By combining pharmacogenomic data with metabolomic profiles, researchers can gain a more holistic view of the factors that determine an individual's response to codeine. This multi-omics approach holds promise for the development of personalized medicine strategies for pain management. nih.govunige.ch
Unraveling Complex Biological Systems Interactions Involving this compound
The biological effects of this compound are not solely determined by its interaction with opioid receptors. They are also influenced by complex interactions with various biological systems, including drug-metabolizing enzymes and other medications.
Interaction with Drug-Metabolizing Enzymes: The formation of C6G is primarily catalyzed by the UGT2B7 enzyme. wikipedia.orgdrugbank.com Therefore, any substance that inhibits or induces this enzyme can potentially alter the metabolism of codeine and the formation of C6G. nih.govebi.ac.uk For example, certain drugs have been shown to inhibit C6G formation in vitro, which could lead to drug-drug interactions in a clinical setting. nih.gov
| Enzyme | Role in Codeine Metabolism |
| UGT2B7 | Glucuronidation of codeine to this compound. wikipedia.orgdrugbank.com |
| CYP2D6 | O-demethylation of codeine to morphine. drugbank.comfrontiersin.orgcpicpgx.org |
| CYP3A4 | N-demethylation of codeine to norcodeine. drugbank.com |
Drug-Drug Interactions: The potential for drug-drug interactions involving codeine metabolism is a significant area of research. Co-administration of drugs that are inhibitors or inducers of the enzymes involved in codeine metabolism can lead to altered plasma concentrations of codeine and its metabolites, including C6G. nih.govebi.ac.uktandfonline.com This can, in turn, affect the analgesic efficacy and safety profile of codeine.
Understanding these complex interactions is crucial for optimizing codeine therapy and minimizing the risk of adverse drug events.
Future Directions and Emerging Research Avenues for this compound Studies
While significant progress has been made in understanding the pharmacology and metabolism of this compound, several avenues for future research remain.
Elucidating the Full Pharmacological Profile: Although C6G is known to contribute to the analgesic effects of codeine, its full pharmacological profile is not yet completely understood. wikipedia.orgnih.gov Further research is needed to investigate its effects on other physiological systems and to determine its potential contribution to the side effects of codeine.
Investigating the Role of C6G in Different Patient Populations: The metabolism of codeine can be influenced by factors such as age, genetics, and disease state. nih.gov Future studies should focus on investigating the pharmacokinetics and pharmacodynamics of C6G in specific patient populations, such as children, the elderly, and individuals with renal or hepatic impairment.
Development of Novel Analytical Techniques: The development of even more sensitive and specific analytical methods for the detection and quantification of C6G and its metabolites would be beneficial. bc.edu This could include the development of novel biosensors or the application of advanced mass spectrometry techniques. bc.edu
Exploring the Therapeutic Potential of C6G Analogues: The synthesis and evaluation of novel C6G analogues could lead to the development of new analgesic agents with improved efficacy and a more favorable side-effect profile. acs.orgnih.govmdpi.com
Multi-Omics Approaches: The continued application of multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will provide a more comprehensive understanding of the complex factors that regulate C6G formation and activity. nih.govnih.govwiley.comtandfonline.com This could ultimately lead to the development of personalized pain management strategies based on an individual's unique biological makeup. unige.ch
The ongoing exploration of these research avenues will undoubtedly shed more light on the intricate role of this compound and pave the way for advancements in pain therapy.
Q & A
Q. What are the primary metabolic pathways of codeine leading to C6G formation, and which enzymes are involved?
Codeine undergoes three major metabolic pathways:
- Glucuronidation (80-85% of metabolism) : Mediated by UGT2B7/UGT2B4, forming C6G .
- O-demethylation (5-10%) : Catalyzed by CYP2D6, producing morphine, a minor contributor to analgesia .
- N-demethylation (10-15%) : Via CYP3A4, yielding norcodeine . Methodological Note: Use in vitro liver microsomal assays or recombinant enzyme systems to quantify pathway contributions. Phenotyping with specific inhibitors (e.g., quinidine for CYP2D6) can isolate enzyme activity .
Q. What analytical methods are recommended for detecting C6G in biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ solid-phase extraction (SPE) for sample cleanup, followed by electrospray ionization (ESI) LC-MS to distinguish C6G from isomers (e.g., morphine-3-glucuronide). Validate with deuterated internal standards (e.g., morphine-d3) .
- Immunoassays : Use as a preliminary screen but confirm with LC-MS due to cross-reactivity risks with other glucuronides .
Q. How does C6G contribute to codeine’s analgesic efficacy compared to morphine?
C6G binds μ-opioid receptors with affinity similar to codeine, providing analgesia independent of morphine conversion, particularly in CYP2D6 poor metabolizers . Key evidence:
- Intravenous C6G achieves ~60% of codeine’s analgesic effect in rodent models .
- In humans, C6G accounts for analgesia in patients lacking CYP2D6 activity . Methodological Note: Compare receptor binding (e.g., rat brain homogenate assays) and clinical pain scores across metabolizer phenotypes .
Advanced Research Questions
Q. How can contradictory findings on C6G’s vs. morphine’s role in analgesia be resolved experimentally?
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Calculate free cerebrospinal fluid (CSF) concentrations of C6G and morphine, adjusted for receptor affinity and plasma protein binding. AUC ratios suggest C6G contributes >85% of analgesia after oral codeine .
- Genetic Knockout Models : Use CYP2D6-deficient animals or humanized liver models to isolate C6G’s effects .
Q. What methodological challenges arise in quantifying C6G in post-mortem tissues, and how are they addressed?
- Matrix Complexity : Fat and brain tissues require homogenization and LC-MS/MS with stable isotope-labeled standards (e.g., codeine-d3) to mitigate ion suppression .
- Stability Issues : Add sodium fluoride to prevent enzymatic hydrolysis of glucuronides during storage .
Q. How do recombinant β-glucuronidase enzymes improve hydrolysis efficiency in opioid urine panels?
- Enzyme Selection : B-One® or IMCszyme® RT hydrolyze C6G >90% in 15 minutes at room temperature, outperforming traditional enzymes .
- Validation : Cross-check hydrolysis efficiency with spiked urine samples and confirm via LC-MS to ensure no residual glucuronides .
Q. What pharmacokinetic factors must be considered when modeling C6G accumulation in renal impairment?
- Reduced Clearance : C6G’s renal excretion is impaired, leading to prolonged half-life. Use population PK models incorporating creatinine clearance rates .
- Dose Adjustment : Simulate C6G exposure using software like NONMEM® to guide codeine dosing in nephropathy patients .
Q. How does urine adulteration with pyridinium chlorochromate (PCC) affect C6G detection, and what markers indicate tampering?
- Oxidation Products : PCC converts C6G to codeinone and a lactone derivative. Monitor for these artifacts via high-resolution MS .
- Ratio Analysis : A skewed codeine-to-C6G ratio (<1:10) suggests adulteration. Validate with NMR for structural confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
